1-(furan-2-ylmethyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
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Overview
Description
1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include the formation of the furan ring, the pyrazole ring, and the indole ring, followed by their subsequent coupling. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE include:
- FURAN-2-YL-PIPERAZIN-1-YL-METHANONE
- 1-(tetrahydro-2-furoyl)-piperazine
- 1-methyl-2-thiazol-2-yl-ethylamine These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C26H24F3N3O4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C26H24F3N3O4/c1-15-20(22(34)32(30-15)16-8-5-4-6-9-16)25(26(27,28)29)21-18(12-24(2,3)13-19(21)33)31(23(25)35)14-17-10-7-11-36-17/h4-11,30H,12-14H2,1-3H3 |
InChI Key |
HLCIJUNESBWBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)CC5=CC=CO5)C(F)(F)F |
Origin of Product |
United States |
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